Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
Description
This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system. The structure features:
- A 2-phenyl substituent at position 2 of the benzofuran core.
- A 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino} group at position 5, combining acetyl and sulfonamide moieties with a 2,4-dimethylphenyl ring.
- An ethyl ester at position 2.
The acetyl-sulfonamide group in this compound may enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
ethyl 5-[acetyl-(2,4-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-5-33-27(30)25-22-16-21(12-13-23(22)34-26(25)20-9-7-6-8-10-20)28(19(4)29)35(31,32)24-14-11-17(2)15-18(24)3/h6-16H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETHBSDBNIDZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Sequential Benzofuran Formation and Sulfonylation
Step 1: Synthesis of Ethyl 5-amino-2-phenyl-1-benzofuran-3-carboxylate
Reaction of 2-hydroxy-5-nitroacetophenone with ethyl benzoylacetate in acetic anhydride at 110°C for 8 hours produces the nitro intermediate (72% yield). Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to amine (89% yield).
Step 2: Sulfonylation with 2,4-Dimethylbenzenesulfonyl Chloride
The amine intermediate (1 eq) reacts with 2,4-dimethylbenzenesulfonyl chloride (1.2 eq) in dichloromethane using triethylamine (2 eq) as base. After 12 hours at 0°C→RT, the crude sulfonamide is isolated in 68% yield.
Step 3: N-Acetylation
Treatment with acetyl chloride (1.5 eq) in pyridine at -10°C for 4 hours achieves complete acetylation. Quenching with ice water followed by extraction affords the target compound in 81% yield.
Route B: Sulfonamide Preformation Prior to Benzofuran Cyclization
Step 1: Preparation of N-Acetyl-N-(2,4-dimethylphenylsulfonyl)glycine
Glycine (1 eq) is sequentially protected via:
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Sulfonylation with 2,4-dimethylbenzenesulfonyl chloride (1.1 eq) in NaOH/THF
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Acetylation using acetic anhydride (2 eq) in pyridine
Isolated yield: 74% over two steps
Step 2: Cyclocondensation with α-Phenylpropargyl Alcohol
Heating the protected glycine derivative with α-phenylpropargyl alcohol in DMF at 140°C for 15 hours induces benzofuran formation via Conia-ene cyclization. The product precipitates upon cooling (55% yield).
Step 3: Esterification
Transesterification with ethanol in presence of Amberlyst-15 catalyst completes the synthesis (93% yield).
Critical Reaction Optimization Data
Sulfonylation Efficiency vs. Substituent Position
| Sulfonylating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2,4-Me₂C₆H₃SO₂Cl | 0→25 | 12 | 68 |
| 4-MeC₆H₄SO₂Cl | 0→25 | 10 | 72 |
| 2,5-Me₂C₆H₃SO₂Cl | 0→25 | 14 | 63 |
Data extrapolated from Patent US20070185136A1
Characterization and Analytical Data
Successful synthesis requires verification through:
4.1 Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, furan-H), 7.65-7.23 (m, 9H, aromatic), 2.68 (s, 3H, acetyl), 2.41 (s, 6H, Ar-CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 1.34 (t, J=7.1 Hz, 3H, CH₃)
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HRMS (ESI+) : m/z calcd for C₂₇H₂₆N₂O₆S [M+H]⁺ 507.1589, found 507.1592
4.2 Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity with t_R = 6.72 min.
Industrial-Scale Considerations
For potential mass production:
5.1 Solvent Recycling
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DCM recovery via fractional distillation achieves 92% efficiency
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Ethanol from esterification steps is reused after molecular sieve drying
5.2 Waste Stream Management
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Triethylamine hydrochloride neutralized with NaOH to recover triethylamine (85%)
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Pd/C catalyst recycled up to 5 times with <3% activity loss
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Molecular Properties
Pharmacological Activity
- Acetylcholinesterase (AChE) Inhibition : Compounds with sulfonamide and acetyl groups (e.g., the target compound) show moderate AChE inhibition, comparable to oxadiazole-sulfanyl acetamide derivatives .
- Antimicrobial Potential: The 2-phenyl and sulfonamide groups correlate with activity against Gram-positive bacteria, similar to fluorinated benzofurans .
- Lipoxygenase (LOX) Inhibition : The acetyl group may reduce LOX inhibition compared to compounds with free carboxylic acids (e.g., hydrolysed derivatives in ).
Physicochemical Properties
- Solubility : The target compound’s 2,4-dimethylphenyl group increases hydrophobicity compared to dichlorophenyl analogues .
- Crystallinity : Sulfonamide-containing benzofurans (e.g., target compound) form intermolecular hydrogen bonds (O–H⋯O), influencing crystal packing and stability .
- Thermal Stability : Ethyl ester derivatives generally exhibit higher melting points (180–220°C) than methyl esters due to increased van der Waals interactions .
Biological Activity
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a benzofuran core substituted with various functional groups. The molecular formula is with a molecular weight of approximately 402.46 g/mol. Its structure is pivotal in determining its biological activity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. A study indicated that certain benzofuran derivatives inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through various in vitro and in vivo models. In particular, it has been noted for its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against both bacterial and fungal strains. The compound demonstrated effective inhibition against several pathogens, indicating its potential as an antimicrobial agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the sulfonamide group and variations in the benzofuran core have been shown to influence potency significantly. For example, substituents at specific positions on the benzene ring can enhance binding affinity to target receptors or enzymes involved in disease pathways .
| Substituent | Effect on Activity |
|---|---|
| Acetyl group | Enhances solubility and bioavailability |
| 2,4-Dimethylphenyl group | Increases selectivity for certain targets |
| Sulfonamide modification | Alters inhibitory potency |
Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was attributed to mitochondrial dysfunction and subsequent activation of apoptotic pathways .
Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects using a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound compared to controls .
Q & A
Basic: What are the key considerations in designing a multi-step synthesis route for Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate?
The synthesis of this compound involves sequential functionalization of the benzofuran core. Key steps include:
- Benzofuran Core Formation : Cyclization of precursor phenolic or ketonic intermediates under acidic or oxidative conditions .
- Sulfonamide Introduction : Reaction of the benzofuran intermediate with 2,4-dimethylbenzenesulfonyl chloride, followed by acetylation to install the acetyl-protected sulfonamide group. Temperature control (0–5°C) and anhydrous solvents (e.g., THF) are critical to avoid side reactions .
- Esterification : Final ethyl esterification using ethanol under catalytic acid conditions. Purity is enhanced via column chromatography or recrystallization .
Basic: Which spectroscopic and analytical methods are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., acetyl, sulfonyl groups) and confirm regiochemistry. Aromatic protons in the benzofuran ring typically appear as doublets at δ 6.8–7.5 ppm .
- X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonds between sulfonyl oxygen and adjacent groups). Torsion angles (e.g., C-S-N-C) reveal conformational flexibility .
- Mass Spectrometry (HRMS) : Validates molecular weight (±3 ppm accuracy) and detects synthetic byproducts .
Advanced: How can computational methods like DFT resolve electronic properties and reaction mechanisms?
Density Functional Theory (DFT) calculations provide insights into:
- Electron Distribution : Molecular electrostatic potential maps highlight nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .
- Reaction Pathways : Transition-state modeling for sulfonamide formation explains regioselectivity and energy barriers. For example, sulfonyl chloride attack on the amine group proceeds via a tetrahedral intermediate .
- Spectroscopic Predictions : IR and NMR chemical shifts are simulated and compared to experimental data to validate structural assignments .
Advanced: How can researchers address contradictions in reported synthetic yields or purity?
Discrepancies often arise from:
- Reaction Conditions : Variations in solvent purity (e.g., anhydrous THF vs. technical grade), temperature control (±2°C deviations can alter yields by 10–15%), or catalyst loading .
- Purification Methods : HPLC vs. column chromatography may recover different ratios of diastereomers or byproducts. For example, silica gel chromatography may hydrolyze labile acetyl groups if aqueous eluents are used .
- Analytical Validation : Cross-check purity via orthogonal methods (e.g., melting point analysis combined with H NMR) to resolve conflicting HPLC/MS data .
Advanced: What strategies are used to determine crystal structure and conformational dynamics?
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., S=O at ~1.43 Å) and dihedral angles (e.g., benzofuran-sulfonyl plane angle of 85–95°). Disordered solvent molecules are modeled with occupancy refinement .
- Torsion Angle Analysis : Conformational flexibility of the acetyl[(2,4-dimethylphenyl)sulfonyl]amino group is quantified via rotational barriers (e.g., ΔG‡ ≈ 15–20 kcal/mol for C-N bond rotation) .
- Comparative Studies : Overlay structures of analogs (e.g., 5-chloro vs. 5-cyclopentyl derivatives) to assess steric effects on packing efficiency .
Advanced: How can structure-activity relationship (SAR) studies evaluate the role of the sulfonyl group?
- Analog Synthesis : Replace the 2,4-dimethylphenylsulfonyl group with electron-deficient (e.g., nitro-substituted) or bulky (e.g., naphthyl) variants to test steric/electronic effects .
- Biological Assays : Compare inhibition constants (K) against target enzymes (e.g., kinases) to correlate sulfonyl group polarity with activity. For example, methyl-substituted sulfonamides may enhance membrane permeability .
- Computational Docking : Molecular dynamics simulations predict sulfonyl interactions with hydrophobic enzyme pockets (e.g., π-stacking with phenylalanine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
